molecular formula C8H11ClO B124099 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one CAS No. 148470-38-6

3,5-Dimethyl-2-chloro-2-cyclohexene-1-one

Cat. No. B124099
M. Wt: 158.62 g/mol
InChI Key: ZLHLDAXIJHBFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-2-chloro-2-cyclohexene-1-one, also known as DMCC, is an organic compound that belongs to the class of cyclohexenones. It is widely used in scientific research due to its unique chemical properties. DMCC is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism Of Action

The mechanism of action of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is not well understood. However, it is believed that 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may act as an electrophile and react with nucleophiles such as amino acids and DNA bases. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may also inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.

Biochemical And Physiological Effects

3,5-Dimethyl-2-chloro-2-cyclohexene-1-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to exhibit antitumor activity against various cancer cell lines. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may also have antiviral activity against herpes simplex virus type 1 and type 2.

Advantages And Limitations For Lab Experiments

3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is highly reactive and can be hazardous if not handled properly. It is important to use appropriate safety precautions when working with 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one.

Future Directions

There are several future directions for the use of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one in scientific research. One potential application is in the synthesis of new anti-inflammatory and antitumor agents. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may also be used as a starting material for the synthesis of new natural products with potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one and its potential use in the treatment of viral infections.
Conclusion:
In conclusion, 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is a versatile reagent that has many potential applications in scientific research. Its unique chemical properties make it a valuable tool for the synthesis of new organic compounds and natural products. Further research is needed to fully understand the mechanism of action of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one and its potential use in the treatment of various diseases.

Synthesis Methods

3,5-Dimethyl-2-chloro-2-cyclohexene-1-one can be synthesized by the reaction of cyclohexanone with chloroacetyl chloride in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by a dehydration reaction to form 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one. The purity of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is widely used in scientific research as a reagent for the synthesis of other organic compounds. It is also used as a starting material for the synthesis of various natural products such as terpenoids and steroids. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is used as a key intermediate in the synthesis of drugs such as anti-inflammatory agents, antitumor agents, and antiviral agents.

properties

CAS RN

148470-38-6

Product Name

3,5-Dimethyl-2-chloro-2-cyclohexene-1-one

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-3,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-5-3-6(2)8(9)7(10)4-5/h5H,3-4H2,1-2H3

InChI Key

ZLHLDAXIJHBFGH-UHFFFAOYSA-N

SMILES

CC1CC(=C(C(=O)C1)Cl)C

Canonical SMILES

CC1CC(=C(C(=O)C1)Cl)C

synonyms

2-Cyclohexen-1-one, 2-chloro-3,5-dimethyl-

Origin of Product

United States

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